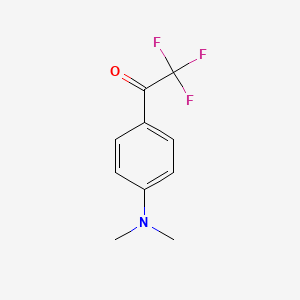

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKSWWUQHXZADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385015 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-05-6 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Substituted Trifluoroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the preparation of substituted trifluoroacetophenone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document details key synthetic strategies, provides structured quantitative data for comparative analysis, and includes detailed experimental protocols for reproducible synthesis.

Core Synthetic Methodologies

The synthesis of substituted trifluoroacetophenone derivatives can be broadly categorized into three primary methodologies: Friedel-Crafts acylation, Grignard reactions, and diazotization of anilines followed by subsequent reactions. Additionally, other methods such as the Houben-Hoesch and Gattermann reactions, as well as palladium-catalyzed cross-coupling reactions, offer alternative routes.

Friedel-Crafts Acylation

One of the most direct methods for the synthesis of trifluoroacetophenones is the Friedel-Crafts acylation of an aromatic substrate with a trifluoroacetylating agent.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3] Common trifluoroacetylating agents include trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride.[3][4] The reaction is generally effective for electron-rich aromatic and heterocyclic compounds.[5] For less reactive or deactivated aromatic substrates, stronger catalysts or harsher reaction conditions may be necessary.[1]

General Workflow for Friedel-Crafts Acylation:

Figure 1: General workflow for Friedel-Crafts acylation.

Quantitative Data for Friedel-Crafts Acylation:

| Aromatic Substrate | Trifluoroacetylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Trifluoroacetyl chloride | AlCl₃ | - | - | - | High | [3] |

| Chlorobenzene | Trifluoroacetyl chloride | AlCl₃ | - | - | - | High | [3] |

| Anisole | Trifluoroacetic Anhydride | Bi(OTf)₃ | Neat | 30 | - | - | [6] |

| Mesitylene | Trifluoroacetic Anhydride | Bi(OTf)₃ | Neat | 30 | - | - | [6] |

| Toluene | Trifluoroacetic Anhydride | Bi(OTf)₃ | Neat | 30 | - | - | [6] |

| Veratrole | Acetyl chloride | ZrPW | Neat | 130 | 5 | High | [7] |

| Pyrene | Phthalic anhydride | AlCl₃ | Neat | RT | 2 | 79 | [8] |

Grignard Reaction

The Grignard reaction provides a versatile route to substituted trifluoroacetophenones, particularly when the corresponding aryl halide is readily available. The aryl Grignard reagent, formed from the reaction of an aryl halide with magnesium metal, acts as a nucleophile and attacks a trifluoroacetylating agent.[9] Suitable electrophiles include trifluoroacetic anhydride, trifluoroacetyl chloride, or N,N-dimethyltrifluoroacetamide.[10][11] This method is advantageous for its broad functional group tolerance when appropriate reaction conditions are employed.[9]

Quantitative Data for Grignard Reactions:

| Aryl Halide | Trifluoroacetylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-3,5-dichloro-4-substituted benzene | Trifluoroacetyl compound | Tetrahydrofuran | 10-30 | High (>98% purity) | |

| 3,5-Dichlorobromobenzene | Ethyl trifluoroacetate | - | 0 | 36 | |

| Aryl halides | Trifluoroacetic anhydride | - | -70 | - | [12] |

| 2-Halogenated-benzotrifluorides | Carboxylic anhydride | - | - | 83 | [13] |

| Substituted Phenylmagnesium bromide | Sulfuryl fluoride | THF | RT | 59-78 | [14] |

Diazotization of Anilines

This multi-step method involves the diazotization of a substituted aniline to form a diazonium salt, which is then coupled with a suitable reagent and subsequently hydrolyzed to yield the trifluoroacetophenone.[4][15] For instance, coupling with acetaldoxime followed by hydrolysis can produce the desired ketone.[4] This route is particularly useful for synthesizing trifluoroacetophenones with substitution patterns that are not easily accessible through other methods.

General Workflow for Diazotization-Coupling-Hydrolysis:

Figure 2: Diazotization-based synthesis workflow.

Quantitative Data for Diazotization-Based Synthesis:

| Aniline Derivative | Coupling Agent | Catalyst | pH | Temp (°C) | Overall Yield (%) | Reference |

| m-Trifluoromethylaniline | Acetaldoxime | Copper salt | 4-4.5 | 0-5 | >70 | [2] |

| 3,5-Dichloroaniline | - | Copper halide | - | 0-15 | 70 | [12] |

| Aniline derivatives | - | - | - | - | - | [16] |

Alternative Synthetic Routes

While the aforementioned methods are the most common, other reactions can be employed for the synthesis of trifluoroacetophenones:

-

Houben-Hoesch Reaction: This reaction involves the acylation of electron-rich aromatic compounds with a nitrile in the presence of a Lewis acid and HCl.[10][17] It is particularly useful for the synthesis of polyhydroxy- or polyalkoxy-substituted trifluoroacetophenones.[18]

-

Gattermann Reaction: A method for the formylation of aromatic compounds, which can be adapted for acylation.[1][19][20]

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki and Heck couplings can be utilized to construct the substituted aromatic ring prior to or after the introduction of the trifluoroacetyl group, offering a modular approach to a wide range of derivatives.[8][21][22]

Experimental Protocols

Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of 4-methoxytrifluoroacetophenone.

Materials:

-

Anisole

-

Trifluoroacetic anhydride (TFAA)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of anisole (1.0 equivalent) and TFAA (1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Grignard Reaction for the Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

This protocol is adapted from a patented procedure.[12]

Materials:

-

3,5-Dichlorobromobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Aqueous hydrochloric acid

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3,5-dichlorobromobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by bubbling. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Trifluoroacetylating Agent: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add ethyl trifluoroacetate (1.1 equivalents) to the stirred Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of cold aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by distillation to obtain 3,5-dichloro-2,2,2-trifluoroacetophenone.

Diazotization-Coupling-Hydrolysis for m-Trifluoromethyl Acetophenone

This protocol is based on a patented method.[2][15]

Materials:

-

m-Trifluoromethylaniline

-

Sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Acetaldoxime

-

Copper (II) acetate

-

Acetic acid

-

Toluene

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Diazotization: Slowly add m-trifluoromethylaniline (1.0 equivalent) to a cooled (0-5 °C) solution of sulfuric acid in water.

-

Add a solution of NaNO₂ (1.05 equivalents) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 1 hour to form the diazonium salt solution.

-

Coupling: In a separate flask, prepare a mixture of copper (II) acetate (catalyst), acetic acid, acetaldoxime (1.2 equivalents), and toluene. Cool this mixture to below 5 °C.

-

Simultaneously add the diazonium salt solution and a solution of sodium hydroxide dropwise to the coupling mixture, maintaining the pH at 4-4.5 and the temperature at 0-5 °C.

-

After the addition is complete, warm the mixture to 15 °C and stir until the reaction is complete (monitored by GC).

-

Separate the organic layer and wash it with a dilute ammonia solution until neutral.

-

Hydrolysis: Add hydrochloric acid to the organic layer and heat to reflux to hydrolyze the intermediate.

-

After cooling, separate the organic layer, wash with water, and dry over a suitable drying agent.

-

Remove the solvent and purify the resulting m-trifluoromethyl acetophenone by distillation.

Applications in Drug Discovery and Signaling Pathway Modulation

Substituted trifluoroacetophenone derivatives are valuable scaffolds in drug discovery, acting as inhibitors for various enzymes and modulators of signaling pathways implicated in a range of diseases.

Enzyme Inhibition

-

Malonyl-CoA Decarboxylase (MCD) Inhibitors: Certain trifluoroacetophenone derivatives have been identified as potent inhibitors of MCD.[23] The hydrated form of the trifluoroacetyl group is thought to interact with the enzyme's active site.

-

Acetylcholinesterase (AChE) Inhibitors: Specific trifluoroacetophenone analogs, such as m-(N,N,N-trimethylammonio)trifluoroacetophenone, have shown femtomolar-level inhibition of AChE, making them of interest for the treatment of neurodegenerative diseases like Alzheimer's.[19]

Anticancer Activity and Signaling Pathway Modulation

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.[6][24] Trifluoroacetophenone derivatives have been investigated as potential inhibitors of these pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer.[6] Small molecule inhibitors that target key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.[6][15] Some fluoroquinolone derivatives have shown potent inhibitory activity against PI3K.[3] The trifluoroacetophenone scaffold can be incorporated into molecules designed to target these kinases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway.

-

MAPK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cancer cell proliferation.[25] Pharmacological inhibitors of this pathway are being actively developed for cancer therapy.[26][27] Trifluoroacetophenone-containing compounds can be designed to target kinases within this pathway, such as MEK or ERK.

Neuroprotective Effects

The neuroprotective properties of certain compounds are of great interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[1][20] Some psychotropic agents exert their neuroprotective effects by modulating signaling pathways such as the MAPK/ERK and PI3K pathways.[16] The ability of trifluoroacetophenone derivatives to inhibit enzymes like acetylcholinesterase and potentially modulate these neuroprotective pathways makes them promising candidates for further investigation in this area.

References

- 1. byjus.com [byjus.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lookchem.com [lookchem.com]

- 15. mdpi.com [mdpi.com]

- 16. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 17. synarchive.com [synarchive.com]

- 18. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 20. Gattermann reaction | PPTX [slideshare.net]

- 21. gala.gre.ac.uk [gala.gre.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth [ideas.repec.org]

An In-depth Technical Guide to 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, a key fluorinated building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in drug discovery and development. The strategic importance of the trifluoromethyl ketone (TFMK) moiety is highlighted, with a focus on its role in enhancing the pharmacological profiles of therapeutic agents. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and pharmaceutical research.

Chemical and Physical Properties

This compound, also known as 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone, is a solid organic compound.[1] Its CAS number is 2396-05-6 .[1][2][3] The compound's core structure consists of a phenyl ring substituted with a dimethylamino group and a trifluoroethanone moiety. This combination of functional groups, particularly the electron-rich dimethylamino group and the strongly electron-withdrawing trifluoromethyl ketone, imparts unique chemical characteristics that are valuable in organic synthesis.

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2396-05-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀F₃NO | [1][2] |

| Molecular Weight | 217.19 g/mol | [1] |

| Melting Point | 72-76 °C | [1] |

| Boiling Point (Predicted) | 265.8 ± 40.0 °C | [1] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.41 ± 0.12 | [1] |

| MDL Number | MFCD00099468 | [1] |

Synthesis and Experimental Protocols

The synthesis of aryl trifluoromethyl ketones such as this compound often involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A common and effective method is the Grignard reaction, where a Grignard reagent derived from a haloarene is reacted with an ester of trifluoroacetic acid, such as methyl or ethyl trifluoroacetate.

Below is a detailed, representative methodology for the synthesis of this compound.

Synthesis via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 4-bromo-N,N-dimethylaniline followed by its reaction with methyl 2,2,2-trifluoroacetate.

Materials:

-

4-bromo-N,N-dimethylaniline

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl 2,2,2-trifluoroacetate

-

Hydrochloric acid (e.g., 2 M HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 equivalents).

-

A crystal of iodine is added to activate the magnesium.

-

A solution of 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.

-

Once the exothermic reaction begins, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Trifluoroacetylating Agent:

-

The prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Methyl 2,2,2-trifluoroacetate (1.5 equivalents) dissolved in anhydrous THF is added dropwise to the cooled Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of cold 2 M hydrochloric acid.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

-

The following diagram illustrates the general workflow for this synthesis.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate, primarily due to the presence of the trifluoromethyl ketone (TFMK) functional group.[4] The strategic incorporation of trifluoromethyl groups is a well-established method in drug design to enhance a molecule's therapeutic properties.[2][3]

Key Advantages of the Trifluoromethyl Moiety:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer biological half-life and can reduce the required dosing frequency.[2]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups, influencing a drug's binding affinity to its target.[3]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[3]

Role as a Pharmacophore: The trifluoromethyl ketone itself is a powerful pharmacophore, particularly in the design of enzyme inhibitors.[5] The carbonyl carbon of a TFMK is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This allows it to be attacked by nucleophilic residues (such as cysteine or serine) in the active site of an enzyme.[6]

This interaction can lead to the formation of a stable, yet often reversible, hemithioketal or hemiketal adduct, effectively inhibiting the enzyme.[6] This mechanism has been successfully exploited in the development of inhibitors for various enzyme classes, including:

-

Serine and Cysteine Proteases: TFMKs are well-known inhibitors of these proteases and have been utilized in the design of inhibitors for targets like the SARS-CoV 3CL protease.[6]

-

Kinases: Aromatic trifluoromethyl ketones have been characterized as novel "warheads" for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[1] This approach has been applied to the development of potent and selective inhibitors for kinases such as FGFR4 and JAK3.[1]

The diagram below illustrates the role of a TFMK warhead in the reversible covalent inhibition of a kinase.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for the creation of advanced pharmaceutical agents. Its utility is derived from the powerful trifluoromethyl ketone moiety, which offers medicinal chemists a tool to enhance metabolic stability, modulate bioavailability, and design potent, targeted enzyme inhibitors. The synthetic accessibility of this compound, coupled with the proven benefits of the TFMK pharmacophore, ensures its continued relevance in the ongoing quest for novel and more effective therapeutics.

References

- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone: A Key Intermediate in Pharmaceutical and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone, a fluorinated ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This document details the physicochemical properties, a representative synthetic protocol, and the potential applications of this compound, underscoring its role as a valuable building block in the development of novel therapeutic agents and advanced materials.

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The trifluoromethyl group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate the pKa of neighboring functional groups. These properties can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound serves as a crucial intermediate in the synthesis of more complex molecules where the trifluoromethyl ketone moiety can act as a reactive handle or a key component of the final pharmacophore.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented below. This data is essential for its application in synthesis and for understanding its behavior in various chemical and biological systems.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone |

| CAS Number | 2396-05-6 |

| Molecular Formula | C₁₀H₁₀F₃NO |

| Molecular Weight | 217.19 g/mol |

| Melting Point | 72-76 °C |

| Boiling Point | 265.8 °C at 760 mmHg (Predicted) |

| Density | 1.238 g/cm³ (Predicted) |

| InChI | 1S/C10H10F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12,13)/h3-6H,1-2H3 |

| SMILES | CN(C)c1ccc(cc1)C(=O)C(F)(F)F |

| Appearance | Solid |

Note: Some physical properties are predicted based on computational models.

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from 4-bromo-N,N-dimethylaniline.

An In-depth Technical Guide to the Molecular Structure and Conformation of Trifluoroacetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetophenones, a class of aromatic ketones characterized by a trifluoromethyl group attached to the acetyl moiety, are of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group profoundly influences the molecule's electronic properties, conformational preferences, and reactivity, making a thorough understanding of their three-dimensional structure crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of trifluoroacetophenones, drawing upon data from key experimental techniques and computational studies.

Molecular Structure of 2,2,2-Trifluoroacetophenone

The parent compound, 2,2,2-trifluoroacetophenone (TFAP), serves as a fundamental model for understanding the structural characteristics of this class of molecules. Its structure has been elucidated through various experimental and theoretical methods.

X-ray Crystallography

Single-crystal X-ray diffraction of 2,2,2-trifluoroacetophenone has unequivocally established its solid-state structure. The crystallographic data reveals a largely planar conformation of the molecule, where the phenyl ring and the acetyl group lie in close proximity to the same plane.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

A representative protocol for the single-crystal X-ray diffraction of a small organic molecule like 2,2,2-trifluoroacetophenone is as follows:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., a mixture of dichloroethane and acetone) containing the trifluoroacetophenone.[3]

-

Crystal Mounting: A suitable crystal (typically > 0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4][5]

-

Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. The diffraction pattern is collected on an area detector (e.g., a CCD or pixel detector) as a series of frames at different crystal orientations.[4][6] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates and thermal parameters.[4]

Table 1: Crystallographic Data for 2,2,2-Trifluoroacetophenone [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.8129 |

| b (Å) | 12.6034 |

| c (Å) | 8.3595 |

| β (°) | 90.3960 |

| Volume (ų) | 1456.9 |

| Z | 8 |

Table 2: Selected Bond Lengths and Angles for 2,2,2-Trifluoroacetophenone (from X-ray Crystallography and DFT Calculations) [2]

| Parameter | X-ray Data (Å or °) | DFT (B3LYP/6-311++G(d,p)) (Å or °) |

| C=O | 1.211 | 1.207 |

| C(CO)-C(Ph) | 1.485 | 1.495 |

| C(CO)-C(CF3) | 1.540 | 1.548 |

| C-F (avg.) | 1.335 | 1.343 |

| C(Ph)-C(Ph) (avg.) | 1.385 | 1.392 |

| O=C-C(Ph) | 120.5 | 120.3 |

| O=C-C(CF3) | 117.8 | 117.9 |

| C(Ph)-C(CO)-C(CF3) | 121.7 | 121.8 |

| F-C-F (avg.) | 106.5 | 106.8 |

Gas-Phase Electron Diffraction (GED)

Experimental Protocol: Gas-Phase Electron Diffraction

A general procedure for a GED experiment is as follows:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle.[1]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream, leading to diffraction of the electrons by the molecules.[1]

-

Data Acquisition: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[7]

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes within the molecule.[4] This experimental data is often supplemented with theoretical calculations to refine the molecular structure.[8]

Computational Studies

Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure and electronic properties of 2,2,2-trifluoroacetophenone. These studies corroborate the planar conformation observed experimentally and provide detailed information on bond lengths, bond angles, and electronic charge distribution.[2]

Computational Protocol: Density Functional Theory (DFT) Calculations

A typical DFT protocol for studying trifluoroacetophenones involves:

-

Model Building: An initial 3D structure of the molecule is generated.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a basis set like 6-311++G(d,p).[2][9]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[3]

-

Property Calculation: Various molecular properties, such as bond lengths, angles, dihedral angles, and electronic properties, are calculated from the optimized geometry.

Conformational Analysis of Trifluoroacetophenones

The rotational freedom around the single bonds connecting the phenyl ring, the carbonyl group, and the trifluoromethyl group gives rise to different possible conformations. The relative stability of these conformers is dictated by a balance of steric and electronic effects.

s-cis and s-trans Conformers

Rotation around the single bond between the phenyl ring and the carbonyl carbon can lead to two primary planar conformations: s-cis and s-trans. In the s-cis conformer, the carbonyl oxygen is on the same side of the C(Ph)-C(CO) bond as the ortho-hydrogen of the phenyl ring. In the s-trans conformer, they are on opposite sides.

For 2'-fluoro-substituted acetophenone derivatives, studies combining NMR spectroscopy and DFT calculations have shown a strong preference for the s-trans conformation.[10] This preference is attributed to the minimization of repulsive electrostatic interactions between the electronegative fluorine atom and the carbonyl oxygen.[10]

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. yjes.researchcommons.org [yjes.researchcommons.org]

- 3. m.youtube.com [m.youtube.com]

- 4. theop11.chem.elte.hu [theop11.chem.elte.hu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. mdpi.com [mdpi.com]

- 7. Electron diffraction - Wikipedia [en.wikipedia.org]

- 8. brainly.in [brainly.in]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 10. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of Amino-Substituted Trifluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of amino-substituted trifluoromethyl ketones. While direct and systematic studies on the photophysical characteristics of this specific class of compounds are nascent in the available scientific literature, this guide draws upon data from closely related and structurally analogous compounds—specifically amino-substituted chalcones—to provide a detailed and illustrative understanding of their expected behavior. The methodologies for synthesis and photophysical characterization are detailed to enable further research and application in fields such as drug discovery and materials science.

Introduction: The Promise of Amino-Substituted Trifluoromethyl Ketones

Amino-substituted trifluoromethyl ketones are a class of organic molecules that hold significant promise in medicinal chemistry and materials science. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. When combined with an amino group, these molecules adopt a donor-π-acceptor (D-π-A) architecture, which often imparts interesting photophysical properties, including fluorescence. This makes them attractive candidates for use as fluorescent probes for bioimaging, as photosensitizers, or as building blocks for functional materials. Their structural similarity to chalcones—a class of compounds with extensive biological and photophysical applications—suggests a rich area for scientific exploration.

Synthesis of Amino-Substituted Trifluoromethyl Ketones

The synthesis of amino-substituted trifluoromethyl ketones can be achieved through various organic reactions. One common approach is the Claisen-Schmidt condensation, which is widely used for the synthesis of the analogous chalcones. This reaction involves the base-catalyzed condensation of an appropriate amino-substituted acetophenone with a trifluoromethyl-substituted benzaldehyde, or vice versa.

A representative synthetic pathway is illustrated below:

Caption: Synthetic scheme for amino-substituted trifluoromethyl ketones via Claisen-Schmidt condensation.

Photophysical Properties: An Illustrative Overview

The key photophysical characteristics of these compounds are governed by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting carbonyl group, a process that is often sensitive to the solvent environment (solvatochromism).

Quantitative Photophysical Data of Analogous 2'-Aminochalcones

The following table summarizes the absorption maxima (λabs), emission maxima (λem), Stokes shifts (Δν), and fluorescence quantum yields (ΦF) for a series of 2'-aminochalcones in acetonitrile.[1] This data illustrates the influence of different substituents on the photophysical properties.

| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm-1) | Quantum Yield (ΦF) |

| 1 | H | 398 | 511 | 5720 | 0.01 |

| 2 | OCH3 | 400 | 513 | 5650 | 0.01 |

| 3 | N(CH3)2 | 446 | 557 | 4496 | 0.03 |

Data sourced from a study on 2'-aminochalcones in acetonitrile, presented here as an illustrative example for the expected properties of amino-substituted trifluoromethyl ketones.[1]

Intramolecular Charge Transfer (ICT) Mechanism

The fluorescence observed in these donor-π-acceptor systems is often a result of an intramolecular charge transfer (ICT) process upon photoexcitation. The amino group acts as an electron donor, and the ketone/carbonyl group acts as an electron acceptor.

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Experimental Protocols for Photophysical Characterization

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of amino-substituted trifluoromethyl ketones.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, including the wavelengths of maximum absorption (λabs) and emission (λem), and the Stokes shift.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer/Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a spectroscopic grade solvent (e.g., acetonitrile, DMSO, ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum of the dilute solution over a relevant wavelength range (e.g., 200-800 nm) using the pure solvent as a blank. The wavelength of maximum absorbance (λabs) is determined from this spectrum.

-

Emission Measurement: Using the fluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to a point where the emission intensity returns to the baseline. The wavelength of maximum emission (λem) is determined from this spectrum.

-

Stokes Shift Calculation: The Stokes shift (Δν) is calculated in wavenumbers (cm-1) using the following formula: Δν = (1/λabs - 1/λem) * 107

Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method using a well-characterized standard is most common.

Procedure:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample. For blue-green emitting compounds, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

-

Data Acquisition:

-

Prepare a series of concentrations for both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

Procedure:

-

Instrument Setup: The TCSPC system is set up with a pulsed light source (e.g., a laser diode or LED) at a wavelength suitable for exciting the sample.

-

Data Acquisition: The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for many cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).

Experimental Workflow Visualization

Caption: Experimental workflow for the characterization of amino-substituted trifluoromethyl ketones.

Potential Applications in Drug Development and Research

While the primary focus of many studies on trifluoromethyl ketones has been on their role as covalent inhibitors of enzymes like proteases, the introduction of an amino group to create a fluorescent scaffold opens up new avenues for their application:

-

Fluorescent Probes: These compounds could be developed into fluorescent probes for cellular imaging. The sensitivity of their fluorescence to the local environment (solvatochromism) could be exploited to report on changes in polarity within cellular compartments or during protein binding events.

-

Theranostics: A molecule that combines a therapeutic action (e.g., enzyme inhibition) with a diagnostic signal (fluorescence) is known as a theranostic. Amino-substituted trifluoromethyl ketones are ideal candidates for such applications, allowing for the visualization of drug distribution and target engagement.

-

Assay Development: The fluorescence properties could be used to develop high-throughput screening assays for drug discovery. For instance, a change in fluorescence upon binding to a target protein could be used to identify potential drug leads.

Conclusion and Future Outlook

Amino-substituted trifluoromethyl ketones represent a promising, yet underexplored, class of molecules. Their synthesis is accessible, and their inherent donor-π-acceptor structure suggests a rich photophysical behavior that is ripe for investigation. By drawing parallels with structurally similar aminochalcones, we can anticipate that these compounds will exhibit interesting fluorescence properties, including solvatochromism, governed by intramolecular charge transfer.

Future research should focus on the systematic synthesis and detailed photophysical characterization of a library of these compounds. Such studies will be crucial for establishing clear structure-property relationships and for unlocking their full potential as fluorescent tools in drug discovery, bioimaging, and materials science. The experimental protocols outlined in this guide provide a solid foundation for these future investigations.

References

Spectroscopic and Structural Analysis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone: A Technical Guide

Introduction

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone, is a compound of interest in medicinal chemistry and materials science. Its structural motifs, including the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, impart unique electronic and chemical properties. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its synthesis and characterization are also presented to support researchers and scientists in drug development and related fields.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.9 | d | ~9.0 | 2H, Aromatic (ortho to C=O) |

| ~6.7 | d | ~9.0 | 2H, Aromatic (ortho to N(CH₃)₂) | |

| ~3.1 | s | - | 6H, -N(CH₃)₂ | |

| ¹³C NMR | ~180 (q) | q | ~35 | C=O |

| ~154 | s | - | Aromatic C-N | |

| ~132 | s | - | Aromatic C-H (ortho to C=O) | |

| ~118 (q) | q | ~292 | -CF₃ | |

| ~113 | s | - | Aromatic C-H (ortho to N(CH₃)₂) | |

| ~110 | s | - | Aromatic C-C=O | |

| ~40 | s | - | -N(CH₃)₂ | |

| ¹⁹F NMR | ~ -72 | s | - | -CF₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are estimations based on known spectroscopic trends for similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1520 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | C-N stretch (aromatic amine) |

| ~1150-1250 | Strong | C-F stretch (-CF₃) |

| ~820 | Strong | para-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ (Molecular ion) |

| 148 | High | [M - CF₃]⁺ |

| 120 | Medium | [M - COCF₃]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures based on standard laboratory practices.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width is typically set from -2 to 12 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. The spectral width is typically set from -50 to -100 ppm, referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectroscopic characterization.

The Trifluoromethyl Ketone Group: A Technical Guide to its Reactivity and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated functional groups, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic properties and profound impact on molecular reactivity and biological activity. This technical guide provides an in-depth exploration of the core principles governing the reactivity of the trifluoromethyl ketone group, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Electronic Properties and Enhanced Reactivity

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This strong inductive effect significantly polarizes the adjacent carbonyl group, rendering the carbonyl carbon exceptionally electrophilic.[3][4] This heightened electrophilicity is the primary driver of the unique reactivity of trifluoromethyl ketones, making them highly susceptible to nucleophilic attack.[3][5] This intrinsic reactivity is a key factor in their utility as potent enzyme inhibitors.[6]

Propensity for Hydrate Formation

A hallmark of trifluoromethyl ketones is their remarkable tendency to form stable gem-diol hydrates in aqueous environments.[7][8] The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the carbonyl group while stabilizing the tetrahedral hydrate form.[8] This equilibrium lies heavily towards the hydrate, a phenomenon that is critical to the biological activity of many TFMK-containing compounds, as the hydrate can act as a transition-state analog inhibitor of hydrolytic enzymes.[9][10]

Table 1: Hydration Equilibrium Constants (Khyd) of Selected Ketones

| Ketone | Structure | Khyd | Reference(s) |

| Acetone | CH₃C(O)CH₃ | 2 x 10⁻³ | [11] |

| Trifluoroacetone | CF₃C(O)CH₃ | 1.2 | [12] |

| Hexafluoroacetone | CF₃C(O)CF₃ | 2.2 x 10⁴ - 10⁶ | [7][13] |

Applications as Enzyme Inhibitors

The electrophilic nature of the carbonyl carbon and the stability of the tetrahedral intermediate make trifluoromethyl ketones potent inhibitors of several enzyme classes, most notably serine and cysteine proteases, carboxylesterases, and histone deacetylases (HDACs).[3][6][11][14]

Covalent Reversible Inhibition

Trifluoromethyl ketones often act as covalent reversible inhibitors.[11][15] The mechanism typically involves the nucleophilic attack of a serine or cysteine residue in the enzyme's active site on the electrophilic carbonyl carbon of the TFMK. This forms a stable, yet reversible, hemiketal or hemithioketal adduct, effectively blocking the enzyme's catalytic activity.[3]

Caption: Covalent reversible inhibition mechanism of enzymes by trifluoromethyl ketones.

Table 2: Inhibition Constants of Trifluoromethyl Ketone-Containing Enzyme Inhibitors

| Inhibitor | Target Enzyme | Inhibition Type | Ki / IC₅₀ | Reference(s) |

| Ac-Leu-Phe-CF₃ | Chymotrypsin | Reversible | Ki = 2 µM | [16] |

| Ac-Phe-CF₃ | Chymotrypsin | Reversible | Ki = 20 µM | [16] |

| Peptidyl TFKs | Chymotrypsin | Slow-binding | - | [17] |

| z-LEHD-FMK | Caspase-8 | Irreversible | IC₅₀ = 0.70 nM | [18] |

| z-IETD-FMK | Caspase-8 | Irreversible | IC₅₀ = 350 nM | [18] |

| Ac-LESD-CMK | Caspase-8 | Irreversible | IC₅₀ = 50 nM | [18] |

| TFMK Analogs | HDACs | Reversible | Low nM IC₅₀ | [10] |

| Aromatic TFMK | FGFR4 Kinase | Covalent Reversible | Potent | [15] |

Role in Modulating Signaling Pathways

Trifluoromethyl ketone-containing compounds have been investigated for their ability to modulate critical cellular signaling pathways implicated in diseases such as cancer and inflammation.

Apoptosis Induction

Several studies have demonstrated the pro-apoptotic effects of trifluoromethyl ketones. For instance, α-trifluoromethylacyloins have been shown to induce apoptosis in human oral tumor cell lines, activating caspases, which are key executioners of apoptosis.[19] Caspases themselves are cysteine proteases and are thus prime targets for TFMK-based inhibitors.

Caption: TFMK-based inhibitors can block apoptosis by targeting caspases.

MAPK/ERK Pathway (Hypothetical Target)

The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. While specific trifluoromethyl ketone inhibitors directly targeting the ERK pathway are less documented, the kinases within this pathway represent potential targets for rationally designed TFMK-based inhibitors.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a TFMK-based inhibitor.

Experimental Protocols

Synthesis of Aryl Trifluoromethyl Ketones from Esters

This protocol describes a general method for the nucleophilic trifluoromethylation of methyl esters using fluoroform (HCF₃) as the trifluoromethyl source.[20]

Materials:

-

Methyl ester (1.0 equiv)

-

Potassium hexamethyldisilazide (KHMDS) (3.0 equiv)

-

Triglyme

-

Fluoroform (HCF₃) gas

-

Anhydrous glassware and inert atmosphere (N₂ or Ar)

Procedure:

-

To a dried Schlenk tube under an inert atmosphere, add the methyl ester and anhydrous triglyme.

-

Cool the solution to -40 °C in a cooling bath.

-

Slowly add KHMDS to the stirred solution.

-

Bubble fluoroform gas through the reaction mixture for a specified time (e.g., 1-3 hours), maintaining the temperature at -40 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -40 °C.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aryl trifluoromethyl ketone.

In Vitro Caspase-3/7 Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against caspases-3 and -7 using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7).[21][22]

Materials:

-

Purified active caspase-3 or caspase-7 enzyme

-

Caspase-Glo® 3/7 Reagent (containing a proluminescent DEVD substrate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

White-walled 96-well microplate suitable for luminescence measurements

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the wells of the microplate, add the diluted test compound or vehicle control (DMSO).

-

Add the purified caspase enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Initiate the enzymatic reaction by adding the Caspase-Glo® 3/7 Reagent to each well.

-

Incubate the plate at room temperature for 1-3 hours to allow for signal stabilization.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: General workflow for an in vitro caspase activity assay.

Characterization of Covalent Reversible Inhibitors

A general workflow for characterizing the covalent and reversible nature of an inhibitor involves competition experiments with a known irreversible inhibitor and analysis by mass spectrometry.[20][23]

Caption: Workflow for characterizing covalent reversible inhibitors.

Conclusion

The trifluoromethyl ketone group is a privileged functional group in medicinal chemistry, imparting unique reactivity that has been successfully exploited in the design of potent enzyme inhibitors. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and the formation of stable, tetrahedral intermediates that can mimic the transition states of enzymatic reactions. A thorough understanding of the principles governing TFMK reactivity, including hydrate formation and covalent reversible inhibition, is essential for the rational design and development of novel therapeutics targeting a wide range of diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the vast potential of this remarkable functional group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 8. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones [pubmed.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Solved 1. The equilibrium constant (Khyde) for the hydration | Chegg.com [chegg.com]

- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 22. Caspase 3/7 Activity [protocols.io]

- 23. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nucleophilic Trifluoromethylation of Esters

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group (–CF3) is a cornerstone of modern medicinal chemistry and drug development. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various synthetic strategies, the nucleophilic trifluoromethylation of esters to produce valuable trifluoromethyl ketones stands out as a direct and efficient method. This technical guide provides an in-depth analysis of the core mechanisms, experimental protocols, and quantitative data for the most prominent methods in this field.

Introduction to Nucleophilic Trifluoromethylation of Esters

The direct addition of a nucleophilic trifluoromethyl equivalent to the electrophilic carbonyl carbon of an ester is a challenging yet highly desirable transformation. Esters are generally less reactive than aldehydes or ketones, often requiring potent nucleophiles and carefully optimized conditions. The reaction typically proceeds via the formation of a tetrahedral intermediate, which then collapses to eliminate an alkoxide leaving group, yielding a trifluoromethyl ketone. This ketone can be a final target molecule or a versatile intermediate for further synthetic elaborations.

Two primary reagents have emerged as the most effective for the nucleophilic trifluoromethylation of esters: (trifluoromethyl)trimethylsilane (TMS-CF3), famously known as the Ruppert-Prakash reagent, and fluoroform (HCF3), a readily available and cost-effective C1 building block. This guide will focus on the mechanisms and applications of these two key systems.

Trifluoromethylation using the Ruppert-Prakash Reagent (TMS-CF3)

The Ruppert-Prakash reagent is a widely used source of a nucleophilic trifluoromethyl group. In the presence of a suitable initiator, typically a fluoride source, it generates a transient trifluoromethyl anion or a related reactive species. For the trifluoromethylation of esters, a catalytic amount of cesium fluoride (CsF) has proven to be particularly effective.[1][2]

Mechanism of CsF-Catalyzed Trifluoromethylation of Esters with TMS-CF3

The reaction is initiated by the activation of the silicon-carbon bond in TMS-CF3 by a fluoride ion from the catalyst.[1][2] This generates a hypervalent siliconate species, which serves as the active trifluoromethylating agent, or releases a trifluoromethyl anion. This species then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, driven by the elimination of the alkoxide, is followed by silylation of the resulting enolate to yield a silyl ether intermediate. The final trifluoromethyl ketone is obtained after acidic hydrolysis.[1][2]

Caption: Mechanism of CsF-Catalyzed Trifluoromethylation of Esters with TMS-CF3.

Quantitative Data for Trifluoromethylation with TMS-CF3

The CsF-catalyzed method is effective for a range of carboxylic, sulfonic, sulfinic, and selenic esters.[1][2] The reaction generally proceeds at room temperature with good to excellent yields.

| Entry | Ester Substrate (R-COOR') | Product (R-COCF3) | Yield (%)[1] |

| 1 | Methyl benzoate | 1-Phenyl-2,2,2-trifluoroethanone | 92 |

| 2 | Ethyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 94 |

| 3 | Methyl 2-naphthoate | 1-(2-Naphthyl)-2,2,2-trifluoroethanone | 95 |

| 4 | Methyl phenylpropiolate | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-one | 90 |

| 5 | Ethyl octanoate | 1,1,1-Trifluorononan-2-one | 85 |

| 6 | Methyl 4-(trifluoromethyl)benzoate | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | 91 |

Experimental Protocol: CsF-Catalyzed Trifluoromethylation of Methyl Benzoate[1]

-

To a stirred solution of methyl benzoate (1.0 mmol) in 5 mL of ethylene glycol dimethyl ether (DME), add cesium fluoride (0.1 mmol).

-

To this suspension, add (trifluoromethyl)trimethylsilane (TMS-CF3) (1.5 mmol) dropwise at room temperature.

-

Stir the reaction mixture at 25 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with 10 mL of water.

-

Add 10 mL of 1 M hydrochloric acid and stir for 30 minutes to hydrolyze the silyl ether intermediate.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford 1-phenyl-2,2,2-trifluoroethanone.

Trifluoromethylation using Fluoroform (HCF3)

Fluoroform (HCF3) is an inexpensive and abundant industrial byproduct, making it an attractive source for the trifluoromethyl group. However, its high pKa requires a strong base for deprotonation to generate the trifluoromethyl anion (CF3⁻). A significant challenge is the instability of the CF3⁻ anion, which can readily decompose to difluorocarbene and fluoride.[3][4][5] Recent advancements have shown that a combination of potassium hexamethyldisilazide (KHMDS) as the base and triglyme as the solvent can effectively generate a "naked" and highly nucleophilic CF3⁻ anion for the trifluoromethylation of esters.[3][4][6]

Mechanism of Trifluoromethylation of Esters with HCF3/KHMDS/Triglyme

The reaction begins with the deprotonation of fluoroform by KHMDS to generate the trifluoromethyl anion. The triglyme solvent plays a crucial role by encapsulating the potassium cation (K⁺), which prevents the decomposition of the CF3⁻ anion.[3][4] This "naked" and highly reactive CF3⁻ then acts as a potent nucleophile, attacking the ester carbonyl to form a stable tetrahedral intermediate. This intermediate is protonated during the aqueous workup to yield the corresponding trifluoromethyl ketone.[3][4]

Caption: Mechanism of HCF3/KHMDS/Triglyme Trifluoromethylation of Esters.

Quantitative Data for Trifluoromethylation with HCF3

This method is applicable to a variety of aromatic, aliphatic, and conjugated methyl esters, providing good to excellent yields of the corresponding trifluoromethyl ketones.[3][4][6]

| Entry | Ester Substrate | Product | Yield (%)[3] |

| 1 | Methyl 2-naphthoate | 1-(2-Naphthyl)-2,2,2-trifluoroethanone | 75 |

| 2 | Methyl 4-methoxybenzoate | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 82 |

| 3 | Methyl 4-bromobenzoate | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 78 |

| 4 | Methyl cinnamate | 4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 41 |

| 5 | Methyl cyclohexanecarboxylate | 1-(Cyclohexyl)-2,2,2-trifluoroethanone | 65 |

| 6 | Methyl 3,4-dimethoxybenzoate | 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone | 42 |

| 7 | Methyl 4-phenylbenzoate | 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethanone | 92 |

Experimental Protocol: Trifluoromethylation of Methyl 2-Naphthoate with HCF3[3][7]

-

Place methyl 2-naphthoate (0.4 mmol) in a test tube and add 0.7 mL of triglyme.

-

Cool the test tube in liquid nitrogen under vacuum and introduce fluoroform (9.9 mL, 1.1 equiv) via a syringe.

-

Under a nitrogen atmosphere, add a solution of KHMDS (160 mg, 2.0 equiv) in 0.3 mL of triglyme at -40 °C.

-

Stir the reaction mixture at -40 °C for 4 hours.

-

Quench the reaction by adding 1 M aqueous HCl (1.0 mL).

-

Extract the aqueous layer with dichloromethane (3 x 1.0 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-one.

Asymmetric Nucleophilic Trifluoromethylation of Esters

The development of catalytic asymmetric methods for the direct nucleophilic trifluoromethylation of prochiral esters remains a significant challenge in organic synthesis. While substantial progress has been made in the asymmetric trifluoromethylation of ketones and imines, the corresponding transformation for the less reactive ester substrates is not yet well-established. Future research in this area is crucial for providing efficient access to enantiomerically enriched trifluoromethyl ketones, which are highly valuable building blocks in drug discovery.

Conclusion

The nucleophilic trifluoromethylation of esters is a powerful tool for the synthesis of trifluoromethyl ketones. The Ruppert-Prakash reagent, in conjunction with a cesium fluoride catalyst, offers a reliable and high-yielding method for a broad range of esters under mild conditions. More recently, the use of fluoroform with KHMDS in triglyme has emerged as a cost-effective and straightforward alternative, leveraging an abundant C1 feedstock. While both methods provide excellent results for a variety of substrates, the development of a general and efficient asymmetric variant for prochiral esters represents a key area for future investigation. This guide provides the foundational knowledge for researchers to understand and apply these critical transformations in their synthetic endeavors.

References

- 1. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 5. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

role of trifluoromethyl ketones as enzyme inhibitor building blocks

An In-depth Technical Guide to Trifluoromethyl Ketones as Enzyme Inhibitor Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifluoromethyl ketones (TFMKs), a pivotal class of building blocks for designing potent enzyme inhibitors. Their unique electrochemical properties make them highly effective as transition-state analogs, leading to significant applications in drug discovery and development.

Core Principles of Trifluoromethyl Ketone Inhibition

Trifluoromethyl ketones are distinguished by a ketone functional group flanked by a highly electronegative trifluoromethyl (-CF₃) group. This feature is central to their mechanism of action and success as enzyme inhibitors. The presence of the -CF₃ group dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity is a key reason for their potency against several classes of hydrolytic enzymes.[2][3]

Mechanism of Action: Covalent Reversible Inhibition

TFMKs primarily function as transition-state analogue inhibitors.[4] The inhibition process involves the nucleophilic attack by an amino acid residue within the enzyme's active site—typically a serine or cysteine—on the electrophilic carbonyl carbon of the TFMK.[1][4][5] This attack leads to the formation of a stable, tetrahedral hemiketal (with serine) or hemithioketal (with cysteine) adduct.[1][6] This adduct is a structural mimic of the transient tetrahedral intermediate formed during the normal enzymatic hydrolysis of a substrate.[2][4]

This interaction is often characterized by slow-binding kinetics, where the inhibitor establishes a time-dependent equilibrium, leading to a progressive tightening of the inhibition.[1][7] The inhibition is typically reversible, though the stability of the covalent adduct results in potent inhibitory activity.[8][9] In some cases, particularly with monofluoromethyl ketones, irreversible inhibition has been observed, accompanied by the release of a fluoride ion and covalent modification of a histidine residue.[10]

Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.

Structure-Activity Relationship (SAR)

The efficacy and selectivity of TFMK inhibitors are governed by several factors:

-

Peptidic Recognition Moiety : The structure attached to the TFMK warhead is crucial for specificity. By designing this portion to mimic the natural substrate of a target enzyme, high selectivity can be achieved. For instance, increasing the peptide chain length in elastase inhibitors from a dipeptide to a tetrapeptide analogue dramatically lowers the inhibition constant (Ki).[6]

-